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Introduction

Pirmitegravir (STP0404) is a first-in-class, investigational allosteric integrase inhibitor (ALLINI)
for the treatment of HIV-1 infection.[1][2][3] Unlike currently approved integrase strand transfer
inhibitors (INSTIs), Pirmitegravir employs a novel mechanism of action by binding to a non-
catalytic site of the HIV-1 integrase enzyme.[1][2][4] Specifically, it targets the lens epithelium-
derived growth factor/p75 (LEDGF/p75) allosteric site, inducing aberrant integrase
multimerization and disrupting the normal process of viral assembly, leading to the production
of noninfectious viral particles.[1][2][5] This distinct mechanism presents a promising new
strategy to combat HIV-1, with the potential for a higher barrier to resistance compared to
existing antiretroviral therapies.[1][4][6]

These application notes provide a detailed overview of the design and protocols for a Phase Ila
clinical trial of Pirmitegravir, based on the initial proof-of-concept studies. The objective of this
trial is to assess the antiviral efficacy, safety, tolerability, and pharmacokinetics of Pirmitegravir
in treatment-naive adults with HIV-1 infection.[2][7]

Pirmitegravir Signaling Pathway

The mechanism of action of Pirmitegravir as an allosteric integrase inhibitor is depicted below.
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Caption: Mechanism of action of Pirmitegravir.

Phase lla Clinical Trial Design

The study is a randomized, double-blind, placebo-controlled Phase lla trial designed to
evaluate the antiviral efficacy, safety, and pharmacokinetics of Pirmitegravir in antiretroviral
therapy (ART)-naive adults with HIV-1 infection.[2][7]

Study Design and Logic
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Caption: Logical flow of the Phase lla trial design.

Patient Population

The trial includes adult participants with a confirmed HIV-1 infection who are antiretroviral
therapy-naive.[2][8] Key inclusion and exclusion criteria are summarized below.
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Inclusion Criteria Exclusion Criteria

Confirmed HIV-1 infection[8] Previous use of INSTI-containing regimens[9]

Positive for Hepatitis B or C (with exceptions for

ART-naive[8
5] negative RNA tests)[8][9]

History of clinically relevant pancreatitis or

Adults o

hepatitis within 6 months[9]
Stopped PrEP or PEP at least 8 weeks prior to Positive drug screen for substances of abuse[8]
screening (with exceptions)[8] 9]

Treatment Regimen

Participants are randomized to receive one of the following once-daily oral treatments for 10
days:

Pirmitegravir 200 mg[2][7]

Pirmitegravir 400 mg[2][7]

Pirmitegravir 600 mg (enrollment ongoing)[3]

Placebo[2][7]

Study Endpoints

Primary Endpoint:
o Maximum change from baseline in plasma HIV-1 RNA levels.[10]
Secondary Endpoints:

» Safety and tolerability, assessed by monitoring adverse events (AES), serious adverse
events (SAEs), and laboratory abnormalities.[3]

» Pharmacokinetic (PK) parameters of Pirmitegravir, including Cmax, Tmax, and half-life.[1]

[3]
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e Proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from

baseline.[3]

Quantitative Data Summary

Efficacy Results

Mean Viral Load Reduction (log10

Treatment Group

copies/mL)
Pirmitegravir 200 mg -1.55[1][2][7]
Pirmitegravir 400 mg -1.19[1][2][7]
Placebo -0.25[1][2][7]

Safety and Tolerability

Pirmitegravir Treatment
Adverse Events
Arms

Placebo Arm

16 reported across cohorts 1 &
Treatment-Emergent AEs

2, with 3 possibly drug-
(TEAES) P y g

related[3]

Data not specified

Mild gastrointestinal events

Common AEs ) Not specified
(nausea, diarrhea)[1][2][6]

Serious AEs (SAESs) None reported[1][2][3] Not specified

Treatment Discontinuations -
None reported[1][2][3] Not specified

due to AEs

Pharmacokinetic Profile
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PK Parameter

Value

Absorption

Rapid, within 1 hour[1][2]

Time to Peak Plasma Concentration (Tmax)

4.5 - 5.5 hours[1][3]

Half-life (t1/2)

12 - 14 hours (11.6 - 13.7 hours)[1][3]

Accumulation

Minimal after 10 days of repeated dosing[3]

Dose Proportionality

Exposure increases in a dose-dependent but

less-than-dose proportional manner[1]

Experimental Protocols
Experimental Workflow
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Caption: Workflow of key experimental procedures.

Protocol 1: Quantification of HIV-1 RNA in Plasma

Objective: To determine the viral load in plasma samples from study participants.
Method: Real-time Polymerase Chain Reaction (RT-PCR)

Materials:
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o FDA-approved quantitative HIV-1 RNA assay kit (e.g., Roche COBAS® AmpliPrep/COBAS®
TagMan® HIV-1 Test, v2.0 or Abbott RealTime HIV-1 Assay)

¢ Plasma collected in EDTA tubes

e Centrifuge

» Calibrated pipettes and sterile, nuclease-free tips

e Real-time PCR instrument

Procedure:

o Sample Collection and Processing:

[¢]

Collect whole blood in EDTA tubes at specified time points (baseline and day 11).

[¢]

Centrifuge blood at 1,500 x g for 10 minutes at room temperature within 2 hours of
collection.

o

Aliquot plasma into sterile, nuclease-free cryovials.

[e]

Store plasma samples at -80°C until analysis.

e RNA Extraction:

o Thaw plasma samples on ice.

o Perform automated or manual RNA extraction according to the manufacturer's instructions
for the selected assay kit. This typically involves lysis of the viral particles followed by
purification of the RNA.

o RT-PCR Amplification:

o Prepare the master mix containing reverse transcriptase, DNA polymerase, primers, and
probes as per the kit protocol.

o Add the extracted RNA to the master mix in the PCR plate/tubes.
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o Include positive and negative controls, as well as quantitative standards provided with the
kit.

o Run the RT-PCR program on a calibrated real-time PCR instrument. The program will
consist of a reverse transcription step followed by multiple cycles of PCR amplification.

o Data Analysis:
o The instrument software will generate a standard curve from the quantitative standards.

o The HIV-1 RNA concentration in patient samples (in copies/mL) is interpolated from this
standard curve based on the cycle threshold (Ct) value.

o The lower limit of quantification (LLOQ) of the assay should be reported.

Protocol 2: Safety and Tolerability Assessment

Objective: To monitor the safety of Pirmitegravir in study participants.
Method: Clinical and laboratory assessments.

Procedure:

o Adverse Event (AE) Monitoring:

o Record all AEs reported by the participant or observed by the investigator at each study
visit.

o Assess the severity (mild, moderate, severe), seriousness, and relationship to the study
drug for each AE.

e Physical Examinations:
o Perform a complete physical examination at screening and at the end of the study.
o Measure vital signs (blood pressure, heart rate, respiratory rate, temperature) at each visit.

o Laboratory Safety Tests:
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o Collect blood and urine samples at screening, baseline, and specified time points during
and after the treatment period.

o Perform the following laboratory tests:
» Hematology: Complete blood count (CBC) with differential.

» Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST),
alkaline phosphatase (ALP), total bilirubin, creatinine, blood urea nitrogen (BUN),
electrolytes, glucose.

» Urinalysis: Dipstick and microscopic examination.

e Electrocardiogram (ECG):

o Perform a 12-lead ECG at screening and as clinically indicated to monitor for any cardiac
effects.

Protocol 3: Pharmacokinetic (PK) Analysis

Objective: To characterize the plasma concentration-time profile of Pirmitegravir.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Materials:

Plasma collected in EDTA tubes

Validated LC-MS/MS system

Analytical standards of Pirmitegravir and a suitable internal standard

Solvents and reagents for sample preparation and mobile phase
Procedure:

o Sample Collection:
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o Collect blood samples at pre-defined time points, such as pre-dose and at 0.5, 1, 2, 4, 6,
8, 12, and 24 hours post-dose on specified days.

o Process blood to obtain plasma and store at -80°C.

e Sample Preparation:

[e]

Thaw plasma samples.

o

Perform protein precipitation by adding a solvent (e.g., acetonitrile) containing the internal
standard to a small volume of plasma.

o

Vortex and centrifuge to pellet the precipitated proteins.

[¢]

Transfer the supernatant to a clean tube or 96-well plate for analysis.
e LC-MS/MS Analysis:
o Inject the prepared sample into the LC-MS/MS system.

o Separate Pirmitegravir from other plasma components using a suitable analytical column
and mobile phase gradient.

o Detect and quantify Pirmitegravir and the internal standard using tandem mass
spectrometry in multiple reaction monitoring (MRM) mode.

e Data Analysis:

o Generate a calibration curve by analyzing samples with known concentrations of
Pirmitegravir.

o Determine the concentration of Pirmitegravir in the study samples by comparing their
peak area ratios (analyte/internal standard) to the calibration curve.

o Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC,
t1/2) from the plasma concentration-time data.

Conclusion
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The Phase lla clinical trial of Pirmitegravir has demonstrated promising proof-of-concept with
significant antiviral efficacy and a favorable safety and pharmacokinetic profile in treatment-
naive adults with HIV-1 infection.[1][2][7] Its novel mechanism as an allosteric integrase
inhibitor validates this new class of antiretroviral drugs and offers a potential new tool in the
management of HIV-1, particularly in the context of emerging drug resistance.[1][2][6] Further
clinical development, including ongoing dose-ranging studies and larger Phase IIb trials, will be
crucial to fully characterize the efficacy and safety of Pirmitegravir and its potential role in
future HIV treatment regimens.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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